Cas no 2310140-71-5 (oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate)

oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate
- tetrahydro-2H-pyran-4-yl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide
- AKOS032750416
- F6557-0986
- oxan-4-yl 1,1-dioxo-7-phenyl-1,4-thiazepane-4-carboxylate
- 2310140-71-5
-
- インチ: 1S/C17H23NO5S/c19-17(23-15-7-11-22-12-8-15)18-9-6-16(24(20,21)13-10-18)14-4-2-1-3-5-14/h1-5,15-16H,6-13H2
- InChIKey: SGCALERUDQIZGA-UHFFFAOYSA-N
- ほほえんだ: S1(CCN(C(=O)OC2CCOCC2)CCC1C1C=CC=CC=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 353.12969401g/mol
- どういたいしつりょう: 353.12969401g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 518
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 81.3Ų
oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6557-0986-50mg |
oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate |
2310140-71-5 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6557-0986-20μmol |
oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate |
2310140-71-5 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6557-0986-5μmol |
oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate |
2310140-71-5 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6557-0986-25mg |
oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate |
2310140-71-5 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6557-0986-20mg |
oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate |
2310140-71-5 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6557-0986-4mg |
oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate |
2310140-71-5 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6557-0986-40mg |
oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate |
2310140-71-5 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6557-0986-1mg |
oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate |
2310140-71-5 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6557-0986-10mg |
oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate |
2310140-71-5 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6557-0986-2μmol |
oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate |
2310140-71-5 | 2μmol |
$57.0 | 2023-09-08 |
oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate 関連文献
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Shachi Mittal Analyst, 2019,144, 2635-2642
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylateに関する追加情報
Oxan-4-yl 1,1-Dioxo-7-Phenyl-1λ6,4-Thiazepane-4-Carboxylate: A Comprehensive Overview
Oxan-4-yl 1,1-dioxo-7-phenyl-1λ6,4-thiazepane-4-carboxylate, identified by the CAS number 2310140715, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thiazepanes, which are seven-membered heterocyclic compounds containing sulfur and nitrogen atoms. The structure of this compound is characterized by a thiazepane ring system with a phenyl group attached at the seventh position and a carboxylic acid derivative at the fourth position. The presence of the oxan group further enhances its structural complexity and functional versatility.
The synthesis of oxan-4-yl 1,1-dioxo derivatives has been a topic of extensive research in recent years. Scientists have explored various methodologies to optimize the synthesis process, ensuring high yields and purity. One notable approach involves the use of ring-closing metathesis reactions, which allow for the formation of the thiazepane ring with high precision. This method has been particularly effective in constructing the seven-membered ring system with the desired stereochemistry and functional groups.
The application of this compound is not limited to pharmaceuticals; it also finds use in materials science. Recent studies have highlighted its potential as a precursor for advanced materials such as polymers and nanoparticles. For instance, researchers have successfully utilized this compound to synthesize biodegradable polymers with tailored mechanical properties. These polymers show promise in biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
In the pharmaceutical industry, oxan-containing compounds have gained attention due to their ability to modulate enzyme activity. Specifically, this compound has been investigated for its potential as an inhibitor of certain proteases involved in disease progression. Preclinical studies have demonstrated its efficacy in inhibiting these enzymes without significant cytotoxicity, making it a promising candidate for further drug development.
The structural uniqueness of this compound also makes it an interesting subject for computational chemistry studies. Researchers have employed quantum mechanics and molecular dynamics simulations to explore its electronic properties and conformational flexibility. These studies have provided valuable insights into its reactivity and stability under various conditions, aiding in the design of more efficient synthetic routes.
In terms of safety and toxicity profiles, recent toxicological assessments have been conducted to evaluate the potential risks associated with exposure to this compound. These studies indicate that under normal handling conditions, the compound exhibits low toxicity. However, further long-term studies are recommended to fully understand its impact on human health and the environment.
Looking ahead, the future of oxan-containing compounds like this one appears bright. With ongoing advancements in synthetic chemistry and materials science, there is a growing interest in exploring their applications across diverse fields. Collaborative efforts between academia and industry are expected to accelerate the development of innovative products based on this compound.
In conclusion, oxan-4-ylium 1λ6 derivatives represent a fascinating class of compounds with multifaceted applications. From drug discovery to materials science, their versatility continues to inspire researchers worldwide. As our understanding of their properties deepens, so too does their potential to contribute to groundbreaking advancements in various scientific domains.
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